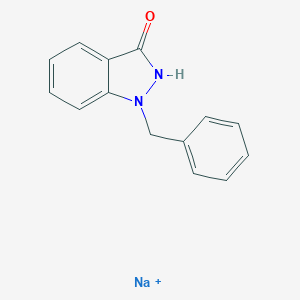

Sodium 1-benzyl-1H-indazol-3-olate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Sodium 1-benzyl-1H-indazol-3-olate involves coordination polymers with indazole derivatives. For instance, sodium and lithium coordination polymers with 1H-indazole-3-carboxylic acid have been synthesized, showcasing the structural diversity and complexity in the synthesis of related compounds (Szmigiel-Bakalarz et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds related to Sodium 1-benzyl-1H-indazol-3-olate, such as coordination polymers with 1H-indazole-3-carboxylic acid, has been elucidated using single-crystal X-ray diffraction. These structures reveal complex coordination geometries and bonding patterns, providing insights into the molecular architecture of sodium indazol-3-olates (Szmigiel-Bakalarz et al., 2020).

Chemical Reactions and Properties

The reactivity of indazole derivatives, closely related to Sodium 1-benzyl-1H-indazol-3-olate, has been explored in various chemical reactions. For example, the electroreduction of N-benzyl-N-nitrosoanthranilic acid to 1-benzyl-1,2-dihydro-3H-indazol-3-one demonstrates the potential for redox transformations in the synthesis and modification of indazole derivatives (Marrosu et al., 1995).

Physical Properties Analysis

The physical properties of Sodium 1-benzyl-1H-indazol-3-olate and related compounds can be inferred from the vibrational spectroscopy and DFT calculations of sodium and lithium coordination polymers with 1H-indazole-3-carboxylic acid. These studies provide valuable information on the vibrational modes and stability of these compounds (Szmigiel-Bakalarz et al., 2020).

Chemical Properties Analysis

The chemical properties of Sodium 1-benzyl-1H-indazol-3-olate can be related to the addition reactions and redox esterifications of carbonyl compounds by N-heterocyclic carbenes of indazole. These reactions highlight the nucleophilic and electrophilic reactivity of indazole derivatives, which are essential for understanding the chemical behavior of Sodium 1-benzyl-1H-indazol-3-olate (Schmidt et al., 2007).

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Sodium 1-benzyl-1H-indazol-3-olate serves as a precursor or intermediate in the synthesis of a wide range of heterocyclic compounds. These include pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, benzo[4,5]imidazo-[1,2-a]pyrimidines, and others, highlighting its utility in creating novel derivatives for potential pharmacological and chemical applications (Mostafa & Nada, 2015).

Coordination Polymers

The compound has been used to synthesize one-dimensional coordination polymers with sodium(I) and lithium(I), demonstrating unique crystal structures and vibrational spectra. This research could pave the way for new materials with potential applications in catalysis, magnetism, and gas storage (Szmigiel-Bakalarz et al., 2020).

Neuroprotective Agents

Indazole derivatives, including those structurally related to sodium 1-benzyl-1H-indazol-3-olate, have been identified as neuroprotective agents. These compounds modulate voltage-dependent sodium channels and show potential for treating neurological conditions (Clutterbuck et al., 2009).

Organic Synthesis and Chemical Transformations

Indazole-based N-heterocyclic carbenes have been involved in addition reactions and redox esterifications of carbonyl compounds, showcasing the compound's role in facilitating complex organic transformations (Schmidt et al., 2007).

Safety and Hazards

Sodium 1-benzyl-1H-indazol-3-olate has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Mode of Action

It is believed to interact with its targets through a series of complex biochemical reactions . The compound’s indazole core is known to interact with various enzymes and receptors, potentially altering their function .

Biochemical Pathways

Indazole-containing compounds are known to have a wide variety of medicinal applications, including anti-inflammatory, anticancer, antidepressant, and antibacterial effects . This suggests that Sodium 1-benzyl-1H-indazol-3-olate may affect multiple biochemical pathways.

Pharmacokinetics

It is known that the compound is a white to yellow powder or crystals . Its solubility and stability properties suggest that it may have good bioavailability .

Result of Action

Given the known effects of indazole-containing compounds, it is likely that sodium 1-benzyl-1h-indazol-3-olate has a range of biological activities .

Action Environment

The action of Sodium 1-benzyl-1H-indazol-3-olate can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature and pH . Additionally, the compound’s efficacy may be influenced by the presence of other compounds or substances in the environment .

Propriétés

IUPAC Name |

sodium;1-benzylindazol-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O.Na/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11;/h1-9H,10H2,(H,15,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYTWGDRMIVNEF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N2NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927368 | |

| Record name | Sodium 1-benzyl-1H-indazol-3-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 1-benzyl-1H-indazol-3-olate | |

CAS RN |

13185-09-6 | |

| Record name | Sodium 1-benzyl-1H-indazol-3-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1,2-dihydro-3H-indazol-3-one, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide](/img/structure/B30269.png)

![6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B30302.png)